molecular formula C6H4ClN3O B12854364 5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 81303-60-8

5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B12854364
CAS No.: 81303-60-8
M. Wt: 169.57 g/mol
InChI Key: CYVZJIBFVRQNRV-UHFFFAOYSA-N
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Description

5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with cyanogen chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of 1-methyl-1H-pyrazole, followed by its reaction with cyanogen chloride. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both cyano and carbonyl chloride functional groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

81303-60-8

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

5-cyano-1-methylpyrazole-4-carbonyl chloride

InChI

InChI=1S/C6H4ClN3O/c1-10-5(2-8)4(3-9-10)6(7)11/h3H,1H3

InChI Key

CYVZJIBFVRQNRV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)Cl)C#N

Origin of Product

United States

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